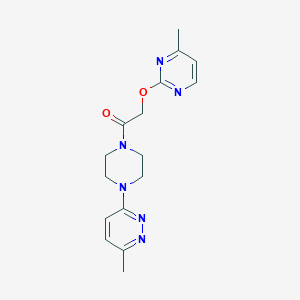

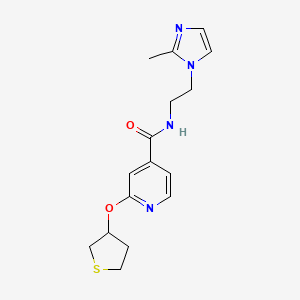

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone is a synthetic molecule that appears to be designed for pharmacological purposes. It contains several functional groups and structural motifs that are commonly found in drug molecules, such as piperazine and pyrimidine rings. These structural elements are known to impart various biological activities, which could potentially make this compound a candidate for therapeutic applications.

Synthesis Analysis

The synthesis of related piperazine-containing compounds has been reported in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring were synthesized through nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Similarly, the synthesis of biphenyl moiety linked with aryl piperazine and the creation of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been described . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine-containing compounds can be complex, with the potential for isomerism and conformational diversity. For example, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . Although the exact structure of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. Piperazine rings can participate in nucleophilic substitution reactions, and the pyrimidine ring could be involved in electrophilic aromatic substitution. The presence of an ethanone moiety suggests potential for reactions at the carbonyl group, such as condensation or reduction.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone are not detailed in the provided papers, related compounds have shown a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . The physical properties such as solubility, melting point, and stability would be influenced by the molecular structure and could be predicted based on the properties of similar known compounds.

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Derivatives : The research includes the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, exploring their potential anti-proliferative activities against human breast cancer and kidney cell lines through multi-component one-pot synthesis methods. The structure-activity relationship (SAR) analysis revealed enhanced activities when chromene and quinoline moieties are attached with pyrimide and piperazine moieties (Parveen et al., 2017).

- Antimicrobial Agents : Another study focused on the synthesis of pyridines, pyrimidinones, and oxazinones as antimicrobial agents, utilizing citrazinic acid as a starting material. This research highlights the antimicrobial screening of these compounds, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Biological Activities

- Antiviral Activity : Novel pyrazolo[1,5-a]pyrimidine and related derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized and showed moderate effects against some bacterial and fungal species, indicating the potential for further exploration as antiviral agents (Abdel‐Aziz et al., 2008).

- Analgesic and Anti-inflammatory Activities : Research on 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols revealed higher analgesic activity than aspirin, with significant anti-inflammatory effects. These findings open avenues for developing new analgesic and anti-inflammatory drugs (Palaska et al., 1993).

properties

IUPAC Name |

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-12-5-6-17-16(18-12)24-11-15(23)22-9-7-21(8-10-22)14-4-3-13(2)19-20-14/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNAAXNRNYOAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)